molecular formula C20H28GeO2S2 B14175568 Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane CAS No. 921201-58-3

Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane

Cat. No.: B14175568
CAS No.: 921201-58-3
M. Wt: 437.2 g/mol
InChI Key: FYOGJMVXWARIDL-UHFFFAOYSA-N
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Description

Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane is a chemical compound with the molecular formula C20H28GeO2S2 It is known for its unique structure, which includes a germanium atom bonded to two methylsulfanyl groups and two 2,4,6-trimethylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane typically involves the reaction of germanium tetrachloride with 2,4,6-trimethylphenol and methylthiol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Bis(trimethylsilyl)germane: Similar in that it contains a germanium center but differs in the attached groups.

    Bis(phenylthio)germane: Contains phenylthio groups instead of methylsulfanyl groups.

    Bis(2,4,6-trimethylphenoxy)silane: Similar structure but with silicon instead of germanium.

Uniqueness

Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane is unique due to its combination of methylsulfanyl and 2,4,6-trimethylphenoxy groups attached to a germanium center. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

921201-58-3

Molecular Formula

C20H28GeO2S2

Molecular Weight

437.2 g/mol

IUPAC Name

bis(methylsulfanyl)-bis(2,4,6-trimethylphenoxy)germane

InChI

InChI=1S/C20H28GeO2S2/c1-13-9-15(3)19(16(4)10-13)22-21(24-7,25-8)23-20-17(5)11-14(2)12-18(20)6/h9-12H,1-8H3

InChI Key

FYOGJMVXWARIDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)O[Ge](OC2=C(C=C(C=C2C)C)C)(SC)SC)C

Origin of Product

United States

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